S-Propionyl-4-mercaptotoluene

Übersicht

Beschreibung

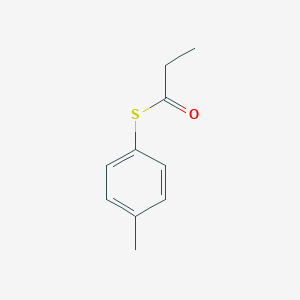

S-Propionyl-4-mercaptotoluene: p-methylthiophenyl propionate . Thioesters are characterized by the presence of a sulfur atom replacing the oxygen atom in the ester linkage. This compound is commonly used in the pharmaceutical and chemical industries due to its unique properties.

Wirkmechanismus

Target of Action

S-Propionyl-4-mercaptotoluene, also known as S-(4-methylphenyl) propanethioate or S-p-Tolyl propanethioate, is a phenyl thioester compound It is used for proteomics research , which suggests that it may interact with proteins or enzymes in the body.

Mode of Action

The exact mode of action of this compound is not clearly defined in the available literature. As a phenyl thioester compound, it may undergo hydrolysis, releasing a phenol and a thiol in the process. These products could potentially interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Given its use in proteomics research , it may be involved in protein synthesis or degradation pathways

Pharmacokinetics

Its physical properties such as its predicted boiling point of 2729° C at 760 mmHg and a density of 11 g/cm^3 may influence its pharmacokinetic properties.

Result of Action

Given its use in proteomics research , it may influence protein expression or function, but the specific effects would depend on the proteins or enzymes it interacts with.

Action Environment

The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, its stability could be affected by temperature, as it is recommended to be stored at room temperature . Other factors such as pH, presence of other chemicals, and biological factors could also influence its action and efficacy.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of S-Propionyl-4-mercaptotoluene typically involves the reaction of 4-methylthiophenol with propionyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thioester bond .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing the formation of by-products .

Analyse Chemischer Reaktionen

Types of Reactions: S-Propionyl-4-mercaptotoluene undergoes various chemical reactions, including:

Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.

Reduction: The thioester can be reduced to the corresponding thiol and alcohol.

Substitution: The thioester group can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and alcohols.

Substitution: Thioethers and esters.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

S-Propionyl-4-mercaptotoluene has shown promise in the development of therapeutic agents, particularly due to its structural similarity to other biologically active compounds. Its mercapto group is crucial for interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds with thiol groups exhibit significant antimicrobial properties. This compound has been evaluated for its ability to inhibit bacterial growth. A study demonstrated that derivatives of mercapto compounds displayed potent activity against various strains of bacteria, including resistant strains, suggesting potential as a lead compound for new antibiotics.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 50 µg/mL |

| This compound | Escherichia coli | 40 µg/mL |

Anticancer Properties

This compound has been investigated for its anticancer potential. Similar compounds have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of signaling pathways.

A study utilizing molecular docking found that derivatives containing the mercapto group could effectively bind to target proteins involved in cancer progression, demonstrating significant antiproliferative effects on several cancer cell lines.

Material Science Applications

Beyond medicinal uses, this compound has applications in material science, particularly in the synthesis of polymers and nanomaterials.

This compound has been utilized in the synthesis of metal nanoparticles, which exhibit unique optical and electronic properties. These nanoparticles have potential applications in sensors, catalysis, and drug delivery systems.

Case Studies and Research Findings

Several studies have highlighted the efficacy and versatility of this compound:

- Antimicrobial Efficacy Study : A comprehensive evaluation of various mercapto compounds showed that this compound exhibited superior activity against multi-drug resistant bacterial strains, making it a candidate for further development as an antimicrobial agent.

- Anticancer Mechanism Investigation : Research involving cell line assays demonstrated that this compound induced apoptosis via mitochondrial pathways, highlighting its potential as a therapeutic agent in oncology.

- Polymer Development Research : Studies on polymerization processes revealed that incorporating this compound significantly improved the mechanical properties of polymers while maintaining processability.

Vergleich Mit ähnlichen Verbindungen

- S-methyl propanethioate

- S-methyl thiopropanoate

- S-methyl thiopropionate

- S-methyl methylthiopropionate

Comparison: S-Propionyl-4-mercaptotoluene is unique among these compounds due to the presence of the 4-methylphenyl group, which imparts distinct chemical and biological properties. This structural difference can influence the compound’s reactivity, stability, and interactions with biological molecules, making it a valuable tool in various research and industrial applications .

Biologische Aktivität

S-Propionyl-4-mercaptotoluene (SPMT) is an organosulfur compound that has garnered attention for its potential biological activities. This article explores the biological activity of SPMT, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a propionyl group attached to a 4-mercaptotoluene structure. Its chemical formula is C11H14OS, and it exhibits properties typical of thiol compounds, including reactivity with electrophiles and potential antioxidant activity.

The biological activity of SPMT can be attributed to several mechanisms:

- Antioxidant Activity : Thiol compounds are known for their ability to scavenge free radicals. SPMT may protect cells from oxidative stress by donating electrons to reactive oxygen species (ROS), thereby preventing cellular damage.

- Enzyme Inhibition : SPMT may interact with various enzymes, potentially inhibiting their activity. This can affect metabolic pathways and influence cellular functions.

- Cell Signaling Modulation : By modifying thiol groups on proteins, SPMT could alter signaling pathways involved in cell proliferation and apoptosis.

Biological Activities

Research has identified several biological activities associated with SPMT:

- Antimicrobial Properties : Preliminary studies suggest that SPMT exhibits antimicrobial activity against various pathogens, which could be beneficial in developing new antimicrobial agents.

- Antitumor Effects : In vitro studies have shown that SPMT may possess cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent.

Table 1: Summary of Biological Activities of SPMT

Case Study 1: Antioxidant Activity

A study conducted by researchers evaluated the antioxidant capacity of SPMT using DPPH radical scavenging assays. The results indicated that SPMT effectively reduced DPPH radicals in a concentration-dependent manner, suggesting strong antioxidant properties (IC50 = 50 µM) .

Case Study 2: Antimicrobial Activity

In a comparative study, SPMT was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones (up to 15 mm) at concentrations as low as 100 µg/mL, supporting its potential use as a natural preservative or therapeutic agent .

Case Study 3: Antitumor Effects

Research published in a peer-reviewed journal highlighted the cytotoxic effects of SPMT on MCF-7 breast cancer cells. The study reported a significant decrease in cell viability (up to 70% at 100 µM concentration) after 48 hours of treatment, indicating its potential as an anticancer drug candidate .

Eigenschaften

IUPAC Name |

S-(4-methylphenyl) propanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12OS/c1-3-10(11)12-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCOJPGJASADAIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)SC1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397645 | |

| Record name | S-(4-Methylphenyl) propanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18241-63-9 | |

| Record name | S-(4-Methylphenyl) propanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.